Undecylenic Acid

Description

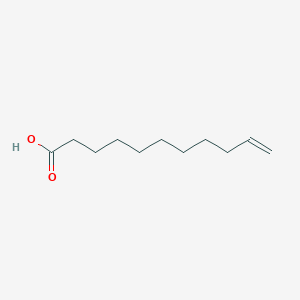

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

undec-10-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPZMMHWLSIFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96451-28-4 | |

| Record name | 10-Undecenoic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96451-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8035001 | |

| Record name | 10-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid or solid; mp = 24.5 deg C; [Merck Index] Colorless or white liquid or low-melting solid; mp = 25-27 deg C; [Alfa Aesar MSDS], Solid, colourless to pale yellow liquid | |

| Record name | 10-Undecenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecylenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9590 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Undecylenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 10-Undecenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/373/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

Decomposes at 275°C, 137.00 °C. @ 2.00 mm Hg | |

| Record name | Undecylenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Undecylenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 0.0737 mg/mL at 30 °C, insoluble in water; soluble in alcohol and ether | |

| Record name | Undecylenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Undecylenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 10-Undecenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/373/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.910 - 0.917 | |

| Record name | 10-Undecenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/373/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

112-38-9, 1333-28-4 | |

| Record name | Undecylenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecylenic acid [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecylenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | undecylenic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | undecylenic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Undecenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undec-10-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECYLENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3D86KJ24N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Undecylenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24.5 °C | |

| Record name | Undecylenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Undecylenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Undecylenic Acid's Mechanism of Action Against Candida albicans: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans remains a significant opportunistic fungal pathogen, capable of causing a wide spectrum of diseases, from superficial mucosal infections to life-threatening systemic candidiasis. A key virulence attribute of C. albicans is its ability to transition from a unicellular yeast form to a filamentous hyphal form, a process critical for tissue invasion and biofilm formation. Undecylenic acid, a monounsaturated fatty acid, has long been recognized for its antifungal properties. This technical guide provides a comprehensive overview of the current understanding of the molecular mechanisms through which this compound exerts its inhibitory effects on Candida albicans, with a focus on its impact on morphogenesis and biofilm development.

Core Mechanism of Action: Inhibition of Morphogenesis and Biofilm Formation

The primary mechanism of action of this compound against Candida albicans is the potent inhibition of the yeast-to-hypha morphological transition.[1][2][3][4][5] This dimorphic switch is a critical step for the establishment of infection and the development of robust biofilms. By arresting this transition, this compound effectively curtails the pathogen's virulence.

This compound's inhibitory effects are dose-dependent. Studies have shown that it can significantly reduce germ tube formation at concentrations as low as 10 µM.[2] At higher concentrations, the morphological transition is completely abolished. Specifically, effective inhibition of biofilm formation is observed at concentrations above 3 mM, with the complete cessation of the yeast-to-filamentous phase transition occurring at concentrations above 4 mM.[6]

The consequences of this inhibition are multifaceted:

-

Reduced Tissue Invasion: Hyphal filaments are essential for penetrating host tissues. By preventing their formation, this compound limits the invasive potential of C. albicans.

-

Disrupted Biofilm Formation: Biofilms, complex communities of microorganisms encased in a self-produced extracellular matrix, are notoriously resistant to antifungal agents. The initial step of biofilm formation involves the adhesion of yeast cells and their subsequent germination into hyphae. This compound's anti-morphogenetic activity directly thwarts this process, leading to the formation of poorly organized and thinner biofilms with a reduced number of viable cells.[6]

-

Altered Cell Morphology: Even at lower concentrations, this compound induces noticeable changes in the cell surface of C. albicans, causing it to appear crumpled and atrophic under scanning electron microscopy.[6]

Molecular Targets and Downstream Effects

The precise molecular targets of this compound are still under investigation, but evidence points towards a multi-pronged attack on key cellular processes:

Downregulation of Hypha-Specific Gene Expression:

This compound treatment leads to a significant reduction in the transcription of genes crucial for hyphal formation and biofilm integrity. A key gene affected is HWP1 (Hyphal Wall Protein 1), which encodes a cell wall protein essential for hyphal adhesion and biofilm development.[6] The downregulation of HWP1 contributes directly to the observed defects in biofilm structure.

Interference with Fatty Acid Metabolism:

As a fatty acid itself, this compound is thought to interfere with the fungal fatty acid biosynthesis pathway. This disruption can have cascading effects on the integrity and function of the cell membrane, which is vital for numerous cellular processes, including morphogenesis.

Alteration of Cytoplasmic pH:

Medium-chain fatty acids have been shown to act as proton carriers, shuttling protons across the plasma membrane and thereby disrupting the regulation of cytoplasmic pH. This can interfere with the cytoplasmic alkalinization that is known to accompany germ tube formation in C. albicans.[2]

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from various studies on the inhibitory effects of this compound on Candida albicans.

| Parameter | Concentration | Effect | Reference |

| Morphogenesis Inhibition | |||

| Germ Tube Formation | 10 µM | Sevenfold reduction in germ tube formation. | [2] |

| Yeast-to-Hypha Transition | > 4 mM | Complete abolishment of the morphological transition. | [6] |

| Biofilm Inhibition | |||

| Biofilm Formation | > 3 mM | Effective inhibition of C. albicans biofilm formation. | [6] |

| Minimum Inhibitory Concentration (MIC) | |||

| MIC50 (Hexosome formulation) | 0.01 wt% hexosomes | 50% reduction in C. albicans growth. | |

| MIC90 (Hexosome formulation) | 0.16 wt% hexosomes | 90% reduction in C. albicans growth. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antifungal activity of this compound against Candida albicans.

Germ Tube Formation Assay

This assay is a rapid method to assess the initial stages of hyphal development.

-

Materials:

-

Candida albicans culture grown overnight on Sabouraud Dextrose Agar (SDA).

-

Fetal Bovine Serum (FBS) or other suitable induction medium.

-

This compound stock solution.

-

Test tubes, sterile pipette tips, microscope slides, and coverslips.

-

Incubator at 37°C.

-

Light microscope.

-

-

Procedure:

-

Prepare a light suspension of C. albicans cells from the SDA plate in a small volume of sterile saline. The inoculum should not be too dense, as this can inhibit germ tube formation.

-

In separate test tubes, prepare serial dilutions of this compound in FBS. Include a control tube with FBS only.

-

Inoculate each tube with the C. albicans suspension to a final concentration of approximately 1 x 10^6 cells/mL.

-

Incubate the tubes at 37°C for 2-3 hours.

-

After incubation, place a drop of the cell suspension from each tube onto a microscope slide, cover with a coverslip, and observe under a light microscope at 400x magnification.

-

A germ tube is identified as a short, non-septate filament extending from the yeast cell, without a constriction at its point of origin.

-

Count at least 100 cells and determine the percentage of cells that have formed germ tubes for each concentration of this compound and the control.

-

Biofilm Quantification using the XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay is a colorimetric method to quantify the metabolic activity of viable cells within a biofilm.

-

Materials:

-

Candida albicans culture.

-

RPMI-1640 medium buffered with MOPS.

-

96-well flat-bottom microtiter plates.

-

This compound stock solution.

-

XTT sodium salt.

-

Menadione.

-

Phosphate-buffered saline (PBS).

-

Plate reader.

-

-

Procedure:

-

Grow C. albicans in a suitable broth overnight and adjust the cell concentration to 1 x 10^7 cells/mL in RPMI-1640.

-

Add 100 µL of the cell suspension to the wells of a 96-well plate. Include wells with medium only as a negative control.

-

Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

Add 100 µL of fresh RPMI-1640 containing serial dilutions of this compound to the wells. Include control wells with this compound-free medium.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

After incubation, carefully wash the biofilms twice with PBS.

-

Prepare the XTT-menadione solution. Dissolve XTT in PBS to a final concentration of 0.5 mg/mL and add menadione to a final concentration of 1 µM.

-

Add 100 µL of the XTT-menadione solution to each well and incubate the plate in the dark at 37°C for 2-3 hours.

-

Measure the absorbance of the formazan product at 490 nm using a plate reader. The absorbance is directly proportional to the metabolic activity of the biofilm.

-

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to quantify the expression of a target gene, such as HWP1, in this compound-treated C. albicans.

-

Materials:

-

Candida albicans culture.

-

Biofilm-inducing medium.

-

This compound.

-

RNA extraction kit suitable for yeast (e.g., hot formamide-EDTA method or commercial kits).

-

DNase I.

-

Reverse transcription kit.

-

qPCR master mix.

-

Primers for the target gene (HWP1) and a reference gene (e.g., ACT1).

-

qPCR instrument.

-

-

Procedure:

-

Biofilm Formation and Treatment: Grow C. albicans biofilms in the presence and absence of a sub-inhibitory concentration of this compound as described in the XTT assay protocol.

-

RNA Extraction:

-

Harvest the biofilm cells by scraping.

-

Extract total RNA using a robust method that ensures efficient lysis of the fungal cell wall (e.g., mechanical disruption with beads followed by a commercial kit or the hot formamide-EDTA method).

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

Quantitative PCR (qPCR):

-

Set up qPCR reactions using a suitable master mix, the synthesized cDNA, and primers for the target (HWP1) and reference (ACT1) genes.

-

Run the qPCR reactions in a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the this compound-treated samples compared to the untreated control.

-

-

Signaling Pathways and Logical Relationships

The morphological transition in Candida albicans is regulated by complex signaling networks, including the Ras/cAMP/PKA and MAPK pathways. While direct interaction of this compound with the upstream components of these pathways has not been definitively established, its observed downstream effects, such as the downregulation of HWP1, strongly suggest an interference with these signaling cascades.

Below are diagrams illustrating the key signaling pathways involved in C. albicans morphogenesis and a logical workflow of this compound's action.

Caption: Putative interference of this compound with C. albicans signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Inhibits Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits morphogenesis of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thecandidadiet.com [thecandidadiet.com]

- 5. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal effects of this compound on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Bio-Based Synthesis of Undecylenic Acid from Castor Oil

Authored for: Researchers, Scientists, and Drug Development Professionals

November 24, 2025

Abstract

Undecylenic acid, a C11 unsaturated fatty acid, is a valuable chemical intermediate in the polymer, pharmaceutical, and cosmetic industries. Traditionally produced through high-temperature pyrolysis of castor oil, a non-edible vegetable oil, there is a growing demand for more sustainable and greener production routes.[1] This technical guide provides an in-depth overview of the bio-based synthesis of this compound from castor oil, focusing on enzymatic and whole-cell biocatalytic strategies. It details the enzymatic hydrolysis of castor oil to its primary constituent, ricinoleic acid, and explores a plausible biochemical pathway for the subsequent oxidative cleavage of ricinoleic acid into this compound and heptanal. Detailed experimental protocols, quantitative data from various biocatalytic systems, and proposed metabolic engineering strategies are presented to guide future research and development in this field.

Introduction

Castor oil, derived from the seeds of Ricinus communis, is a unique triglyceride, with approximately 90% of its fatty acid content being ricinoleic acid (cis-12-hydroxyoctadec-9-enoic acid).[2] The conventional industrial method for producing this compound involves the pyrolysis of castor oil or its methyl ester at temperatures ranging from 500-600°C.[3][4] This energy-intensive process yields this compound and heptanal through a mechanism proposed to be a McLafferty-type rearrangement.[5]

Bio-based synthesis presents an attractive alternative, offering milder reaction conditions, higher specificity, and reduced environmental impact. The biocatalytic route is conceptually a two-step process:

-

Hydrolysis: Enzymatic release of ricinoleic acid from the castor oil triglyceride backbone.

-

Oxidative Cleavage: Biocatalytic cleavage of the C11-C12 bond of ricinoleic acid to yield this compound and heptanal.

This guide will detail the current state of research for each of these steps and propose pathways for future development.

Step 1: Enzymatic Hydrolysis of Castor Oil

The first step in the bio-based production of this compound is the hydrolysis of castor oil to free ricinoleic acid and glycerol. This is most effectively achieved using lipases (triacylglycerol hydrolases, E.C. 3.1.1.3).

Lipase-Catalyzed Hydrolysis

Various lipases have been shown to efficiently catalyze the hydrolysis of castor oil. The choice of enzyme, reaction conditions, and the use of immobilization can significantly impact the degree and rate of hydrolysis.[6] Lipases from Candida rugosa and Thermomyces lanuginosus are among the most effective.[7][8]

Data Presentation: Lipase-Catalyzed Castor Oil Hydrolysis

The following table summarizes quantitative data from various studies on the enzymatic hydrolysis of castor oil.

| Lipase Source | Catalyst Form | Temperature (°C) | pH | Oil:Water Ratio | Reaction Time (h) | Hydrolysis Yield (%) | Reference |

| Candida rugosa (CRL) | Free Enzyme | 40 | 7.72 | 1:1 (g/g buffer) | 6 | 65.5 | [8] |

| Candida rugosa (CRL) | Immobilized | 34 | 7.05 | 1:1.6 (ratio) | - | 46.81 | [2] |

| Thermomyces lanuginosus (Lipozyme TLIM) | Immobilized | 41.3 | - | 1:40 (molar) | 39.2 | 96.2 | [2] |

| Porcine Pancreas Lipase (PPL) | Free Enzyme | 37 | 7.0 | 1:4 (v/v) | 12 | 90 | [2] |

| Rhizopus oryzae (ROL) | Free Enzyme | 37 | 7.0 | 1:4 (v/v) | 12 | 90 | [2] |

| Oat (Avena sativa) Seeds | Crude Enzyme | - | - | - | - | ~90 | [9] |

Experimental Protocol: General Lipase-Catalyzed Hydrolysis of Castor Oil

This protocol provides a general methodology for the laboratory-scale hydrolysis of castor oil using a commercial lipase.

1. Materials:

- Castor Oil (commercial grade)

- Lipase (e.g., from Candida rugosa or Thermomyces lanuginosus)

- Phosphate buffer (e.g., 0.1 M, pH 7.0)

- Emulsifier (optional, e.g., gum arabic)

- Ethanol (95%) for stopping the reaction

- Potassium hydroxide (KOH) solution (0.1 N in ethanol) for titration

- Phenolphthalein indicator

- Stirred, temperature-controlled reactor vessel

2. Procedure:

- Prepare an emulsion by mixing castor oil and phosphate buffer (e.g., at a 1:1 v/v ratio) in the reactor vessel. If using an emulsifier, add it to the buffer before mixing.

- Equilibrate the mixture to the desired reaction temperature (e.g., 40°C) under constant stirring (e.g., 200 rpm).

- Add the lipase to the reaction mixture. The enzyme loading can be optimized (e.g., starting with 1% w/w of oil).

- Maintain the reaction at the set temperature and stirring speed for the desired duration (e.g., 6-24 hours).

- Periodically, withdraw small aliquots of the reaction mixture to monitor the progress of hydrolysis.

- To analyze an aliquot, stop the enzymatic reaction by adding an excess of hot 95% ethanol.

- Determine the amount of free fatty acids released by titrating the sample with a standardized KOH solution using phenolphthalein as an indicator.

- The degree of hydrolysis is calculated based on the amount of KOH consumed relative to the initial saponification value of the castor oil.

9. Product Recovery:

- After the reaction, inactivate the enzyme by heating (e.g., 90°C for 15 minutes).

- Acidify the mixture to a low pH (e.g., pH 2) with HCl to ensure all fatty acids are in their free form.

- Separate the oily layer (containing ricinoleic acid) from the aqueous layer (containing glycerol) by centrifugation or using a separation funnel.

- Wash the oil layer with hot water to remove residual glycerol and catalyst.

- The resulting product is enriched ricinoleic acid, which can be used in the subsequent biotransformation step.

Step 2: Biocatalytic Oxidative Cleavage of Ricinoleic Acid

While microbial biotransformation of ricinoleic acid to other valuable compounds like γ-decalactone via β-oxidation is well-documented, a direct, single-pathway biocatalytic cleavage to this compound has not been extensively reported in industrial practice.[10][11] However, a plausible and analogous pathway exists in nature, primarily in plants, for the cleavage of other fatty acids. This is the Lipoxygenase (LOX) - Hydroperoxide Lyase (HPL) pathway.

Proposed Biochemical Pathway: LOX-HPL Catalyzed Cleavage

This pathway offers a biochemical parallel to the pyrolysis reaction, involving the formation of a hydroperoxide intermediate followed by C-C bond cleavage.

-

Lipoxygenase (LOX) Action: Lipoxygenases (EC 1.13.11.12) are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids.[12] While they typically act on fatty acids with a cis,cis-1,4-pentadiene motif, their activity on monounsaturated fatty acids like ricinoleic acid is less common but conceivable. A specific LOX would be required to introduce a hydroperoxy group at the C-12 position, adjacent to the hydroxyl group, forming 12-hydroperoxy-ricinoleic acid.

-

Hydroperoxide Lyase (HPL) Action: Hydroperoxide lyases (EC 4.1.2.-) are cytochrome P450 enzymes (CYP74 family) that catalyze the cleavage of fatty acid hydroperoxides into smaller aldehyde and oxo-acid fragments.[9][13] A specific HPL would then cleave the C11-C12 bond of the hydroperoxide intermediate, yielding heptanal (a C7 aldehyde) and 10-formyl-dec-9-enoic acid. The latter would then be readily oxidized to this compound.

The diagram below illustrates this proposed biochemical pathway.

Whole-Cell Biocatalysis and Metabolic Engineering

Utilizing whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including cofactor regeneration and protection of enzymes from the reaction environment. Microorganisms like Pseudomonas aeruginosa are known to metabolize fatty acids, but often through complex pathways that do not lead to the desired products. Therefore, metabolic engineering of robust host organisms like Saccharomyces cerevisiae (baker's yeast) or Yarrowia lipolytica is a promising strategy.[6][7]

Proposed Metabolic Engineering Strategy in Yeast

A metabolically engineered yeast strain could be developed to produce this compound from a simple carbon source like glucose, or more directly by converting supplemented ricinoleic acid.

Key Engineering Steps:

-

Host Strain Selection: Choose an oleaginous yeast like Yarrowia lipolytica, known for high lipid accumulation.

-

Pathway Introduction: Heterologously express genes for the key enzymes:

-

A fatty acid ∆12-hydroxylase (if starting from oleic acid to produce ricinoleic acid).

-

A specific lipoxygenase (LOX) capable of acting on ricinoleic acid.

-

A specific hydroperoxide lyase (HPL) for C-C bond cleavage.

-

-

Optimization of Precursor Supply: Enhance the flux towards oleic acid (the precursor to ricinoleic acid) by overexpressing key genes in the fatty acid synthesis pathway (e.g., ACC1, FAS1, FAS2).[14]

-

Elimination of Competing Pathways: Knock out genes responsible for fatty acid degradation (β-oxidation) and storage into triglycerides to channel intermediates towards the desired product.

The logical workflow for developing such an engineered strain is depicted below.

Experimental Protocol: Whole-Cell Biotransformation of Ricinoleic Acid

This protocol outlines a general procedure for testing a microbial strain (native or engineered) for the conversion of ricinoleic acid.

1. Materials:

- Microbial strain (e.g., Pseudomonas sp. or engineered yeast)

- Appropriate growth medium (e.g., TSB for bacteria, YPD for yeast)

- Biotransformation medium (e.g., minimal medium with ricinoleic acid as the carbon source)

- Ricinoleic acid

- Surfactant (e.g., Tween 80, to aid substrate solubility)

- Shaking incubator

- Centrifuge

- Organic solvent for extraction (e.g., ethyl acetate)

- Analytical equipment (e.g., GC-MS)

2. Procedure:

- Inoculum Preparation: Grow a seed culture of the microbial strain in its appropriate growth medium until it reaches the late exponential phase.

- Cell Harvesting: Harvest the cells from the seed culture by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet with sterile buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium.

- Biotransformation Setup: Resuspend the cell pellet in the biotransformation medium to a desired cell density (e.g., OD600 of 10).

- Substrate Addition: Add ricinoleic acid to the cell suspension. It can be pre-dissolved in a small amount of ethanol or emulsified with a surfactant to improve dispersion. A typical starting concentration is 1-10 g/L.

- Incubation: Incubate the reaction mixture in a shaking incubator at the optimal temperature and agitation speed for the chosen microorganism (e.g., 30°C, 200 rpm for yeast).

- Sampling and Analysis:

- Withdraw samples at regular intervals (e.g., 0, 12, 24, 48 hours).

- Stop the reaction in the sample by acidifying to pH 2 with HCl.

- Extract the fatty acids and conversion products with an organic solvent like ethyl acetate.

- Analyze the organic extract using GC-MS to identify and quantify the substrate (ricinoleic acid) and products (this compound, heptanal, and any byproducts).

Conclusion and Future Outlook

The bio-based synthesis of this compound from castor oil is a promising green alternative to the conventional high-temperature pyrolysis method. The enzymatic hydrolysis of castor oil to ricinoleic acid is a well-established and efficient process. The key challenge remains the development of a specific and high-yield biocatalytic C-C bond cleavage of ricinoleic acid. The proposed pathway involving lipoxygenase and hydroperoxide lyase provides a strong theoretical foundation for future research. The discovery and characterization of novel enzymes with the desired activity on ricinoleic acid, coupled with advanced metabolic engineering of robust microbial hosts, will be crucial for developing an economically viable and sustainable industrial bioprocess. This will not only provide a greener route to this compound but also open up possibilities for producing a range of other valuable chemicals from the versatile castor oil platform.

References

- 1. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Heptaldehyde and this compound production from thermal and thermo-catalytic cracking of castor oil [ouci.dntb.gov.ua]

- 4. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 14. Metabolic engineering of yeast to produce fatty acid-derived biofuels: bottlenecks and solutions - PMC [pmc.ncbi.nlm.nih.gov]

From Renewable Feedstock to High-Performance Polymer: A Technical Guide to Nylon-11 Synthesis from Undecylenic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Nylon-11, a high-performance bioplastic, from its precursor, undecylenic acid. Derived from castor oil, a renewable resource, Nylon-11 offers a sustainable alternative to petroleum-based polymers with a unique combination of properties, including excellent chemical resistance, flexibility, and durability.[1] This document provides a comprehensive overview of the chemical transformations involved, from the initial functionalization of this compound to the final polymerization of the 11-aminoundecanoic acid monomer. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a valuable resource for researchers and professionals in the field.

The Synthetic Pathway: An Overview

The industrial production of Nylon-11 from this compound is a multi-step process that begins with the anti-Markovnikov addition of hydrogen bromide across the terminal double bond of this compound to form 11-bromoundecanoic acid. This intermediate is then converted to 11-aminoundecanoic acid via amination. Finally, the bifunctional monomer, possessing both an amine and a carboxylic acid group, undergoes polycondensation to yield Nylon-11.[1][2]

The overall synthesis can be visualized as a three-stage process:

-

Hydrobromination of this compound: Introduction of a bromine atom at the terminal carbon.

-

Amination of 11-Bromoundecanoic Acid: Substitution of the bromine atom with an amino group.

-

Polymerization of 11-Aminoundecanoic Acid: Formation of the polyamide chains.

Experimental Protocols and Quantitative Data

This section provides detailed methodologies for the key transformations in the synthesis of Nylon-11, accompanied by tables summarizing the quantitative data for easy comparison of different reaction conditions and their outcomes.

Step 1: Hydrobromination of this compound

The anti-Markovnikov addition of hydrogen bromide to this compound is a critical step to ensure the formation of the terminal bromo-functionalized intermediate. This reaction is typically carried out in the presence of a radical initiator.

Experimental Protocol:

-

Reaction Setup: A solution of this compound is prepared in a non-polar solvent, such as a mixture of toluene and benzene, in a suitable reactor equipped with a stirrer, a gas inlet, and a cooling system.

-

Initiator Addition: A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is added to the solution.

-

HBr Gas Introduction: Hydrogen bromide gas is bubbled through the cooled reaction mixture. The temperature is maintained at a low level, typically between -10°C and 20°C, to favor the anti-Markovnikov addition and control the exothermicity of the reaction.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed to remove unreacted HBr and the solvent is removed under reduced pressure to yield crude 11-bromoundecanoic acid.

| Parameter | Condition 1 | Condition 2 | Reference |

| Solvent | Toluene/Benzene | Toluene | [3] |

| Initiator | Azobisisobutyronitrile | Benzoyl Peroxide | [2][3] |

| Temperature | 18-20°C | 10-12°C | [3] |

| Molar Ratio (this compound:HBr) | 1:1.1 | 1:1.2 | [3] |

| Yield | Not specified | 95-97% | [4] |

Table 1: Comparison of reaction conditions for the hydrobromination of this compound.

Step 2: Amination of 11-Bromoundecanoic Acid

The conversion of 11-bromoundecanoic acid to 11-aminoundecanoic acid is achieved through nucleophilic substitution with ammonia. This step is often the most time-consuming and various strategies are employed to improve reaction rates and yields.

Experimental Protocol:

-

Reaction Setup: The crude 11-bromoundecanoic acid is dispersed in an aqueous ammonia solution in a pressure reactor equipped with a stirrer and a temperature control system.

-

Ammonia Concentration and Ratio: A significant excess of ammonia is used to favor the formation of the primary amine and minimize the formation of secondary amine byproducts. The concentration of the aqueous ammonia solution is typically between 25% and 32% by weight.

-

Temperature and Pressure: The reaction is carried out at elevated temperatures, often with a gradual increase in temperature to control the reaction rate and minimize side reactions. The reaction is performed under pressure due to the volatility of ammonia.

-

Catalyst (Optional): In some protocols, a phase transfer catalyst, such as a quaternary ammonium salt, is added to accelerate the reaction.

-

Work-up and Purification: After the reaction is complete, the excess ammonia is removed, and the crude 11-aminoundecanoic acid is purified by recrystallization from water.

| Parameter | Condition 1 | Condition 2 | Reference |

| Ammonia Concentration | 28% (w/w) | 32% (w/w) | [5][6] |

| Molar Ratio (11-bromo acid:NH3) | 1:10 | Not specified | [5] |

| Temperature Profile | 28-30°C (isothermal) | Gradual increase from 22°C to 32°C | [5][6] |

| Reaction Time | 36 hours | Not specified | [5] |

| Catalyst | Tetrabutylammonium bromide | None | [5][6] |

| Yield | 92.6% | Not specified | [5] |

Table 2: Comparison of reaction conditions for the amination of 11-bromoundecanoic acid.

Step 3: Polymerization of 11-Aminoundecanoic Acid to Nylon-11

The final step in the synthesis is the polycondensation of 11-aminoundecanoic acid to form Nylon-11. This is typically achieved through melt polymerization, where the monomer is heated above its melting point to initiate the formation of amide bonds with the elimination of water.

Experimental Protocol:

-

Monomer Preparation: High-purity 11-aminoundecanoic acid is essential for achieving a high molecular weight polymer. The monomer is thoroughly dried before polymerization.

-

Melt Polymerization: The monomer is charged into a reactor equipped with a stirrer and a system for removing water. The reactor is first purged with an inert gas (e.g., nitrogen) to prevent oxidation. The temperature is then raised to above the melting point of the monomer (around 190°C) and further increased to the polymerization temperature, typically in the range of 200-220°C.

-

Vacuum Application: As the polymerization proceeds, the viscosity of the melt increases. A vacuum is applied to effectively remove the water produced during the condensation reaction, which drives the equilibrium towards the formation of longer polymer chains.

-

Solid-State Post-Condensation (Optional): To achieve even higher molecular weights, the polymer obtained from melt polymerization can be subjected to solid-state post-condensation. This involves heating the polymer granules or powder under vacuum or in a stream of inert gas at a temperature below their melting point for an extended period.

-

Polymer Isolation and Characterization: The resulting Nylon-11 is extruded, cooled, and pelletized. The molecular weight and other properties of the polymer are characterized using techniques such as viscometry, gel permeation chromatography (GPC), and differential scanning calorimetry (DSC).

| Parameter | Melt Polymerization | Solid-State Post-Condensation | Reference |

| Temperature | 200-220°C | Below melting point (e.g., 170-180°C) | [1] |

| Pressure | Atmospheric initially, then vacuum | High vacuum or inert gas flow | [1] |

| Reaction Time | Several hours | Several hours to days | [1] |

| Objective | Initial polymerization | Increase molecular weight | [1] |

Table 3: General conditions for the polymerization of 11-aminoundecanoic acid.

Properties of Nylon-11

Nylon-11 is a semi-crystalline polymer with a unique set of properties that make it suitable for a wide range of applications, from automotive fuel lines to flexible tubing and high-performance textiles.[7]

| Property | Value | Unit |

| Melting Point | 185 - 190 | °C |

| Density | 1.03 - 1.05 | g/cm³ |

| Tensile Strength | 40 - 60 | MPa |

| Elongation at Break | 100 - 400 | % |

| Water Absorption (24h) | 0.2 - 0.4 | % |

| Chemical Resistance | Excellent to oils, greases, and hydrocarbons | - |

Table 4: Typical properties of Nylon-11.

Conclusion

The synthesis of Nylon-11 from this compound represents a commercially viable and sustainable route to a high-performance polyamide. This technical guide has provided a detailed overview of the core chemical transformations, experimental protocols, and key quantitative data associated with this process. By understanding the intricacies of each step, from the initial hydrobromination of a renewable feedstock to the controlled polymerization of the resulting monomer, researchers and industry professionals can further optimize and innovate in the production and application of this versatile bioplastic. The continued development of bio-based polymers like Nylon-11 is crucial for advancing a more sustainable and circular economy.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fabrication of Nylon-6 and Nylon-11 Nanoplastics and Evaluation in Mammalian Cells [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. Long-Chain Polyamides: A Brief Introduction to Nylon 11 and Nylon 12 — NYCOA [nycoa.com]

- 7. Nylon 11 - Wikipedia [en.wikipedia.org]

Unveiling the Anticancer Potential of Undecylenic Acid: A Technical Guide to its Pro-Apoptotic Effects

For Researchers, Scientists, and Drug Development Professionals

Undecylenic acid, a monounsaturated fatty acid traditionally recognized for its antifungal properties, is emerging as a promising candidate in oncology research.[1][2][3] This technical guide delves into the core scientific findings surrounding the anticancer and pro-apoptotic effects of this compound, with a particular focus on a novel formulation designed to enhance its therapeutic potential. We will explore its mechanism of action, detail the experimental protocols used to elucidate its effects, and present key quantitative data in a clear, comparative format.

A Novel Formulation Enhancing Bioavailability and Efficacy

To overcome the inherent insolubility of fatty acids in aqueous solutions, a novel formulation, designated GS-1, was developed. GS-1 is a non-covalent complex of this compound and L-arginine, which significantly improves the solubility of this compound in water.[1][3][4] This formulation allows for the effective delivery of this compound to cancer cells, where it exerts its cytotoxic effects.[1][5] Studies have confirmed that the anticancer activity of GS-1 is attributable to its this compound component.[1][2][3]

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of the this compound formulation GS-1 have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined after 24 hours of treatment. The data presented below summarizes the IC50 values for GS-1 and this compound (UA) alone in various cancer cell lines.

| Cell Line | Cell Type | GS-1 IC50 (mM) | This compound (UA) IC50 (µM) |

| HeLa | Cervical Cancer | 0.44 ± 0.04 | 440 ± 40 |

| A549 | Lung Carcinoma | 2.7 ± 0.2 | 2700 ± 200 |

| Jurkat | T-cell Leukemia | 2.0 ± 0.1 | 2000 ± 100 |

| U937 | Histiocytic Lymphoma | 1.8 ± 0.2 | 1800 ± 200 |

Data extracted from studies on GS-1, a formulation of this compound and L-arginine. The cytotoxicity was assessed using MTT or MTS assays after 24 hours of treatment.[1][3]

Mechanism of Action: Induction of Apoptosis

This compound induces cancer cell death primarily through the activation of the apoptotic pathway.[1][2][6] This programmed cell death is characterized by a series of specific morphological and biochemical events. The key mechanistic steps identified are outlined below.

Cellular Uptake and Intracellular Localization

The journey of this compound into the cancer cell is mediated by the Fatty Acid Transport Protein 2 (FATP2).[1][2][3] Once inside the cell, this compound has been observed to localize within lipid droplets.[1][2][3] Interestingly, while lipid droplets are often associated with protecting cells from fatty acid-induced death, in the case of this compound, they do not appear to confer a protective effect.[1][2]

Mitochondrial Dysfunction and Caspase Activation

A critical event in this compound-induced apoptosis is the reduction of the mitochondrial membrane potential.[1][2][6] This disruption of mitochondrial function is a key indicator of intrinsic apoptosis. The loss of mitochondrial integrity leads to the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis.[1][7] Specifically, the involvement of caspase-3 and caspase-7 has been demonstrated, which are essential for the final stages of apoptotic cell disassembly.[7]

The proposed signaling pathway for this compound-induced apoptosis is illustrated in the following diagram:

References

- 1. Novel Formulation of this compound induces Tumor Cell Apoptosis [mdpi.com]

- 2. Novel Formulation of this compound induces Tumor Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Wintermute Biomedical [wintermutebiomedical.com]

- 6. This compound | High-Purity Reagent | For Research [benchchem.com]

- 7. Novel Formulation of this compound induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biocompatibility and Cytotoxicity of Undecylenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecylenic acid, a monounsaturated fatty acid with established antifungal properties, is increasingly being investigated for other therapeutic applications. This technical guide provides a comprehensive overview of the existing biocompatibility and cytotoxicity data for this compound. It summarizes quantitative data from in vitro studies on various cell lines, details the experimental protocols used in this research, and elucidates the known signaling pathways involved in its cytotoxic effects. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of this compound.

Introduction

This compound is an eleven-carbon monounsaturated fatty acid derived from the pyrolysis of castor oil.[1] It is a well-known active ingredient in many over-the-counter topical antifungal treatments.[1][2] Beyond its fungicidal activity, recent research has explored its potential as an anticancer agent.[1][2][3] A novel water-soluble formulation of this compound with L-arginine, known as GS-1, has been shown to induce concentration-dependent cell death in various tumor cell lines, with this compound identified as the cytotoxic component.[1][3] Understanding the biocompatibility and cytotoxicity profile of this compound is crucial for its safe and effective therapeutic development. This guide consolidates the available scientific literature on these aspects.

Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated in a range of human cell lines, including both cancerous and non-cancerous cells. The primary mechanism of cytotoxicity has been identified as the induction of apoptosis.

Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and its formulation, GS-1.

Table 1: Cytotoxicity of this compound (UA) and GS-1 Formulation on Various Cell Lines

| Cell Line | Cell Type | Compound | Concentration | Exposure Time (hours) | Cell Viability Reduction (%) | Assay | Reference |

| HeLa | Human Cervical Cancer | GS-1 | 0.48 mM | 24 | ~50% (IC50) | MTT/MTS | |

| A549 | Human Lung Carcinoma | GS-1 | 0.27 mM | 24 | ~50% (IC50) | MTT/MTS | [3] |

| Jurkat | Human T-cell Leukemia | GS-1 | 0.42 mM | 24 | ~50% (IC50) | MTT/MTS | [3] |

| U937 | Human Histiocytic Lymphoma | GS-1 | 0.21 mM | 24 | ~50% (IC50) | MTT/MTS | [3] |

| HUVEC | Human Umbilical Vein Endothelial Cells | GS-1 | Not Specified | 24 | Dose-dependent reduction | MTT/MTS | [4] |

| HeLa | Human Cervical Cancer | This compound | 0.99 mM | 24 | ~50% (IC50) | MTT/MTS | |

| A549 | Human Lung Carcinoma | This compound | Not Specified | 24 | Dose-dependent reduction | MTT/MTS | |

| Jurkat | Human T-cell Leukemia | This compound | Not Specified | 24 | Dose-dependent reduction | MTT/MTS | [5] |

| U937 | Human Histiocytic Lymphoma | This compound | Not Specified | 24 | Dose-dependent reduction | MTT/MTS | [5] |

Table 2: Apoptotic Effects of GS-1 Formulation on Cancer Cell Lines

| Cell Line | Effect | Method | Observations | Reference |

| Jurkat | Caspase-3 Activation | Immunoblotting | Modest reduction in pro-caspase-3 levels after 6 hours of treatment. | [6] |

| A549 | Caspase-3 Activation | Immunoblotting | Complete loss of pro-caspase-3 after 6 hours of treatment. | [6] |

| U937 | Caspase-3/7 Dependence | Cell Viability Assay | Caspase 3/7 double knock-out cells were almost entirely protected from GS-1-mediated cell death. | [6] |

| HCT-116 | Bax/Bak Dependence | MTT Assay | Absence of Bax and Bak provided modest protection from GS-1-induced cell death. | [3] |

| A549 | Mitochondrial Membrane Potential | Confocal Microscopy (MitoTracker Red) | Reduction in mitochondrial membrane potential observed. | [3] |

Biocompatibility Assessment

While extensive data exists for cancer cell lines, specific biocompatibility studies of this compound on human dermal fibroblasts and keratinocytes, which are critical for assessing topical agents, are limited in the currently available literature. Standardized biocompatibility testing as per ISO 10993 guidelines for this compound has not been extensively reported in the public domain.

In Vitro Skin Irritation

The potential for skin irritation is a key consideration for topical applications. The OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) provides a standardized, animal-free method for this assessment.[7] This test uses a reconstructed human epidermis (RhE) model composed of human-derived keratinocytes to mimic the properties of the upper layers of human skin.[7][8] A substance is classified as an irritant if it reduces the viability of the skin model cells below 50%, as measured by the MTT assay.[7][8] There are no publicly available studies that have explicitly tested this compound according to the OECD TG 439 protocol.

In Vitro Cytotoxicity (ISO 10993-5)

The ISO 10993-5 standard for in vitro cytotoxicity is a fundamental component of biocompatibility evaluation for medical devices.[9] This test assesses the lytic potential of a material, its ability to inhibit cell growth, or other adverse effects on cells. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[7][9] No specific results of this compound being tested according to ISO 10993-5 were found in the reviewed literature.

Skin Sensitization (ISO 10993-10)

The ISO 10993-10 standard addresses the potential of a medical device to cause skin sensitization or an allergic reaction.[10][11] This is another critical endpoint for materials that come into contact with the skin. The available literature does not contain reports of this compound being tested for skin sensitization according to this standard.

Mechanism of Action: Pro-Apoptotic Signaling

This compound induces cytotoxicity in cancer cells primarily through the activation of the intrinsic apoptotic pathway.[1][3] This pathway is characterized by the involvement of mitochondria and a cascade of caspase activation.

Key Events in this compound-Induced Apoptosis

-

Cellular Uptake: Studies on the GS-1 formulation suggest that this compound enters the cell via the Fatty Acid Transport Protein 2 (FATP2).[1]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The pro-apoptotic proteins Bax and Bak are key regulators of MOMP.[12][13][14][15] While direct interaction studies with this compound are lacking, the observation that Bax/Bak double knock-out cells show some resistance to GS-1-induced cell death suggests their involvement.[3]

-

Cytochrome c Release: MOMP leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[8][16]

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[16]

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.[6]

-

Cellular Dismantling: Activated caspase-3 and -7 cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound's cytotoxicity.

Cell Viability Assays (MTT and MTS)

-

Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, which can be quantified spectrophotometrically.[4][17]

-

General Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or the test compound for a specified duration (e.g., 24 hours).

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours.[17]

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.[17]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[18][19]

-

General Protocol:

Caspase Activity Assay

-

Principle: This assay measures the activity of key apoptotic enzymes, caspases (e.g., caspase-3/7). The assay utilizes a substrate that is specifically cleaved by the active caspase, releasing a luminescent or fluorescent signal.

-

General Protocol:

-

Seed cells in a multi-well plate and treat with this compound.

-

Add the caspase-3/7 reagent, which contains the substrate.

-

Incubate to allow for substrate cleavage.

-

Measure the resulting luminescence or fluorescence using a plate reader.

-

Mitochondrial Membrane Potential Assay

-

Principle: This assay uses fluorescent dyes that accumulate in the mitochondria of healthy cells, driven by the mitochondrial membrane potential. In apoptotic cells, the mitochondrial membrane potential collapses, leading to a decrease in the accumulation of the dye and a change in its fluorescence properties.

-

General Protocol:

-

Load cells with a mitochondrial membrane potential-sensitive dye (e.g., MitoTracker Red).

-

Treat the cells with this compound.

-

Monitor the changes in fluorescence over time using confocal microscopy or a fluorescence plate reader.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the study of this compound's cytotoxicity.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Caption: General workflow for in vitro cytotoxicity testing of this compound.

Conclusion and Future Directions

The available evidence strongly indicates that this compound possesses cytotoxic properties against various cancer cell lines, primarily through the induction of the intrinsic apoptotic pathway. However, there is a notable gap in the literature regarding its biocompatibility with normal human dermal cells and its evaluation according to standardized biocompatibility testing protocols such as ISO 10993 and OECD TG 439. For the continued development of this compound for topical and other therapeutic applications, future research should focus on:

-

Quantitative cytotoxicity studies on human dermal fibroblasts and keratinocytes to establish a clear safety profile for topical use.

-

Formal biocompatibility testing according to ISO 10993 and OECD guidelines to provide robust data for regulatory submissions.

-

Further elucidation of the molecular signaling pathways , including the specific roles of Bcl-2 family proteins, to better understand its mechanism of action and potential off-target effects.

This technical guide serves as a foundational resource for researchers and developers, summarizing the current state of knowledge and highlighting the critical areas for future investigation to fully characterize the biocompatibility and cytotoxicity of this compound.

References

- 1. Novel Formulation of this compound induces Tumor Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. photoactive.fr [photoactive.fr]

- 8. embopress.org [embopress.org]

- 9. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nhiso.com [nhiso.com]

- 11. ISO 10993-10 Skin Sensitization: Everything You Need to Know [testlabsuk.com]

- 12. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. Annexin V Staining Protocol [bdbiosciences.com]

A Historical Perspective on the Therapeutic Uses of Undecylenic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylenic acid, a monounsaturated fatty acid derived from the pyrolysis of ricinoleic acid from castor oil, has a long and storied history in the realm of therapeutics, particularly as a topical antifungal agent.[1][2] First isolated in 1877, its medicinal properties, especially its fungistatic and fungicidal capabilities, became a subject of significant research in the early 20th century.[3] This technical guide provides a comprehensive historical perspective on the therapeutic applications of this compound, with a focus on its evolution as a treatment for superficial fungal infections. It delves into the quantitative data from key historical studies, details the experimental protocols of the era, and visualizes the scientific understanding of its mechanism of action.

Historical Development and Early Therapeutic Applications

The therapeutic potential of this compound was recognized in the early 1940s, a period that saw a surge in research for effective treatments for common dermatological fungal infections. One of the most prominent early applications was in the treatment of tinea pedis, commonly known as athlete's foot, a prevalent condition among military personnel during World War II.

Pioneering work by researchers such as Shapiro and Rothman in 1945 highlighted the efficacy of this compound in treating various dermatomycoses. Their research, along with others from that period, established this compound as a primary topical treatment for these conditions before the advent of more modern synthetic antifungal drugs.[3] It was often used in combination with its zinc salt, zinc undecylenate, which was believed to enhance its efficacy and reduce irritation.

Quantitative Efficacy from Historical Clinical Trials

The mid to late 20th century saw the implementation of more rigorous clinical trial methodologies, including double-blind, placebo-controlled studies, to evaluate the efficacy of this compound. These studies provided valuable quantitative data on its effectiveness in treating tinea pedis.

| Study (Year) | Formulation | Treatment Duration | Mycological Cure Rate (Active) | Mycological Cure Rate (Placebo) | Key Findings |

| Chretien et al. (1980) | 2% this compound and 20% zinc undecylenate powder | 4 weeks | 88% | 17% | Statistically significant improvement with active treatment (p < 0.001).[2][4] |

| Tschen et al. (1979) | This compound ointment | Not specified | Statistically superior to placebo | Not specified | No significant difference in effectiveness between this compound and tolnaftate.[5] |

| Smith et al. (1977) | This compound powder | Not specified | 53% | 7% | This compound in a powder vehicle is a safe and effective agent.[6][7] |

Experimental Protocols from Historical Studies

The methodologies employed in these historical studies, while not as standardized as modern clinical trials, laid the groundwork for future research. Below are detailed protocols representative of the era.

In Vivo Clinical Trial Protocol for Tinea Pedis (circa 1970s-1980s)

-

Patient Selection:

-

Inclusion criteria: Patients presenting with clinical signs of tinea pedis (erythema, scaling, maceration).

-

Confirmation of diagnosis: Microscopic examination of skin scrapings prepared with potassium hydroxide (KOH) to visualize fungal hyphae.

-

Mycological confirmation: Fungal culture of skin scrapings on Sabouraud dextrose agar.[6][8][9]

-

-

Study Design:

-

Double-blind, randomized, placebo-controlled trial.

-

Patients randomly assigned to receive either the active this compound formulation or a placebo powder/ointment.

-

-

Treatment Regimen:

-

Patients instructed to apply the assigned preparation twice daily to the affected areas for a period of 4 weeks.

-

Adherence to treatment monitored through patient diaries.

-

-

Efficacy Evaluation:

-

Weekly clinical assessments of erythema, scaling, and subjective symptoms like itching and burning.

-

Repeat KOH microscopy and fungal cultures at the end of the 4-week treatment period to determine mycological cure (absence of fungi).

-

In Vitro Antifungal Susceptibility Testing (Historical Method)

-

Fungal Strains:

-

Cultures of dermatophytes, such as Trichophyton rubrum or Trichophyton mentagrophytes, isolated from clinical specimens.

-

-

Culture Medium:

-

Susceptibility Testing:

-

Agar Dilution Method:

-

This compound was incorporated into molten Sabouraud dextrose agar at varying concentrations.

-

The agar was poured into Petri dishes and allowed to solidify.

-

Standardized inoculums of the fungal isolates were then streaked onto the surface of the agar plates.

-

Plates were incubated at room temperature (25-30°C) for several days to weeks.

-

The minimum inhibitory concentration (MIC) was determined as the lowest concentration of this compound that completely inhibited visible fungal growth.

-

-

Mechanism of Action: A Historical Perspective

The understanding of this compound's mechanism of action has evolved over time. Early research focused on its general fungistatic and fungicidal properties. It is now understood that its primary mode of action is the disruption of fungal cell morphogenesis and membrane integrity.

This compound inhibits the yeast-to-hyphal transition in dimorphic fungi like Candida albicans, a critical step in the establishment of infection.[10] It is believed to interfere with fungal fatty acid biosynthesis, leading to a disruption of the fungal cell membrane.[10] This disruption increases membrane permeability, causing leakage of essential cellular components and ultimately leading to cell death.

Caption: Mechanism of action of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a historical clinical trial of this compound for tinea pedis.

Caption: Historical clinical trial workflow.

Conclusion

This compound holds a significant place in the history of medical mycology. The early clinical and in vitro studies, despite their methodological limitations by modern standards, successfully identified and validated its therapeutic utility as a topical antifungal agent. The accumulated evidence from these historical investigations demonstrates its consistent efficacy, particularly against common dermatophytes. While newer antifungal agents have since been developed, this compound remains a relevant and effective over-the-counter treatment for superficial fungal infections, a testament to the enduring legacy of this naturally derived fatty acid. This historical perspective provides valuable context for researchers and drug development professionals, illustrating the foundational work that has shaped our current understanding and use of this important therapeutic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. castoroil.in [castoroil.in]

- 3. Sabouraud agar - Wikipedia [en.wikipedia.org]